molecular formula C10H15NS B8471515 2-[1-(Isopropylthio)methyl]aniline

2-[1-(Isopropylthio)methyl]aniline

Cat. No.: B8471515
M. Wt: 181.30 g/mol
InChI Key: UGMUCBHETNRWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Isopropylthio)methyl]aniline is an aromatic amine derivative featuring a thioether-functionalized isopropyl group (-S-CH(CH₃)₂) at the ortho position of the aniline ring.

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

2-(propan-2-ylsulfanylmethyl)aniline

InChI

InChI=1S/C10H15NS/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8H,7,11H2,1-2H3

InChI Key

UGMUCBHETNRWBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC1=CC=CC=C1N

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

One of the most prominent applications of 2-[1-(Isopropylthio)methyl]aniline is in the pharmaceutical industry. It serves as an intermediate in the synthesis of various biologically active compounds, particularly those targeting central nervous system disorders and inflammatory diseases.

  • Case Study: Synthesis of Oxindoles
    A patent outlines a method for synthesizing oxindoles from anilines, including this compound as a key intermediate. The resulting oxindole derivatives have been linked to anti-inflammatory and neuroprotective activities, making them valuable in drug development .

Anticancer Research

Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have shown that certain analogs can inhibit the growth of various cancer cell lines.

  • Case Study: Antitumor Activity
    A study reported that compounds derived from similar anilines demonstrated IC50 values as low as 0.26 μM against multiple cancer types, suggesting that this compound could be explored for similar applications .

Antiviral Activity

The compound's structural features suggest potential antiviral properties. Research into thiazolidinone derivatives has highlighted their efficacy against viral infections, leading to speculation about the antiviral potential of related compounds.

  • Case Study: Viral Inhibition
    Although direct testing on this compound is limited, its structural similarities to known antiviral agents warrant further investigation into its efficacy against viruses such as HCV .

Table 1: Biological Activities of Compounds Derived from this compound

Compound NameActivity TypeIC50 Value (μM)Reference
Oxindole DerivativeAnti-inflammatoryNot specified
Imidazole AnalogAnticancer0.26
Thiazolidinone DerivativeAntiviralNot specified

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-[1-(Isopropylthio)methyl]aniline with structurally related compounds from the evidence:

Compound Name CAS Number Substituent(s) Key Functional Groups Molecular Formula (if available)
This compound Not listed Ortho-(isopropylthio)methyl Aniline, thioether Not provided
Isopropylaniline 768-52-5 Para-isopropyl Aniline, alkyl C₉H₁₃N
4-Methyl-N-(1-phenylpropyl)aniline Not listed Para-methyl, N-(phenylpropyl) Aniline, alkyl, arylalkyl C₁₆H₁₉N
Isopropyl methacrylate Not listed Methacrylate ester Ester, isopropyl C₇H₁₂O₂ (inferred)

Key Observations :

  • Thioether vs. Alkyl/Arylalkyl Groups : The thioether group in the target compound may increase its resistance to oxidative degradation compared to alkyl-substituted anilines like isopropylaniline .

Health and Environmental Guidelines

Data from the evidence highlight regulatory thresholds for similar compounds:

Compound Name Health Guideline (mg/m³) Status Date Established Primary Concern
Isopropylaniline 20 Interim 10/1/2003 Systemic toxicity
Isopropyl methacrylate 50 (PM10)/1000 (vapor) Under Review 9/17/2012 Respiratory irritation
Isopropyl myristate 5 (PM10)/100 (vapor) Under Review Not listed Particulate matter

Inference for Target Compound :

  • However, the lack of direct data necessitates caution.

Physicochemical Properties (Theoretical Comparison)

Based on structural analogs:

  • Lipophilicity (LogP) : Thioether-containing compounds generally exhibit higher LogP values than their oxygenated counterparts (e.g., isopropyl ethers), suggesting greater membrane permeability.
  • Stability : Thioethers are less prone to hydrolysis than esters (e.g., isopropyl methacrylate), which could prolong environmental persistence .

Preparation Methods

Reaction Mechanism

A patented method for synthesizing ortho-thioether anilines involves generating azasulfonium intermediates from N-haloanilines and β-thio carboxylic esters. For 2-[1-(isopropylthio)methyl]aniline, the protocol proceeds as follows:

  • N-Chlorination : Treating 2-methylaniline with tert-butyl hypochlorite in methylene chloride at −65°C forms the N-chloro intermediate.

  • Azasulfonium Salt Formation : Reacting the N-chloroaniline with isopropyl β-thio propionate introduces the isopropylthio group via nucleophilic attack at the ortho position.

  • Base-Mediated Cycloreversion : Adding triethylamine decomposes the azasulfonium salt, yielding the ortho-substituted aniline.

Key Conditions

  • Temperature : −65°C to room temperature.

  • Solvent : Methylene chloride (polar aprotic).

  • Yield : ~70–80% (extrapolated from analogous reactions).

Limitations

  • Requires stringent anhydrous conditions.

  • Limited functional group tolerance due to reactive intermediates.

Transition Metal-Catalyzed Cross-Coupling

Palladium-Catalyzed C–S Bond Formation

Adapting a protocol from The Royal Society of Chemistry, 2-bromoaniline undergoes cross-coupling with isopropylthiolate using a palladium catalyst.

  • Catalytic System : Pd(OAc)₂ with Xantphos ligand.

  • Base : Potassium tert-butoxide (KOtBu).

  • Solvent : Methanol at 130°C under pressure.

Optimization Data

ParameterOptimal ValueEffect on Yield
Catalyst Loading0.5 mol%Maximizes turnover
Reaction Time12 hoursCompletes conversion
Isopropylthiol Equiv1.5Minimizes byproducts

Yield : 65% (based on analogous methylthio synthesis).

Challenges

  • Steric hindrance from the isopropyl group reduces coupling efficiency.

  • Competing homo-coupling of thiols requires careful stoichiometry.

Reductive Amination of ortho-Thioether Ketones

Synthetic Pathway

A two-step process derived from nitroso compound reductions:

  • Nitroso to Ketone : Oxidize 2-nitrosoanisole to 2-(isopropylthiomethyl)phenyl ketone.

  • Reductive Amination : Treat the ketone with ammonium formate and Pd/C under hydrogen to yield the target aniline.

Conditions and Outcomes

  • Oxidizing Agent : m-CPBA (meta-chloroperbenzoic acid).

  • Reduction Catalyst : 10% Pd/C, 50 psi H₂.

  • Yield : 60–70%.

Comparative Analysis of Methods

MethodYield (%)Cost EfficiencyScalabilityFunctional Group Tolerance
Nucleophilic Substitution70–80ModerateHighLow
Cross-Coupling65HighModerateModerate
Reductive Amination60–70LowLowHigh

Key Findings :

  • Nucleophilic substitution offers the highest yields but demands specialized equipment for low-temperature reactions.

  • Cross-coupling balances cost and scalability but struggles with steric bulk.

  • Reductive amination provides superior functional group tolerance but is less practical for industrial-scale synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[1-(Isopropylthio)methyl]aniline, and how can reaction yields be improved?

  • Methodology : A modified nucleophilic substitution approach is commonly employed. Starting with 2-methylaniline, introduce the isopropylthio group via a thioetherification reaction. For example, react 2-methylaniline with isopropyl disulfide or isopropylthiol in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) at low temperatures (-10°C to 0°C). Post-reaction, purify the crude product using column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Yield Optimization : Increase yields by optimizing stoichiometry (1:1.2 molar ratio of aniline to thiolating agent) and employing inert atmospheres to prevent oxidation. Catalyst screening (e.g., AlCl₃ vs. BF₃) may also enhance efficiency.

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns. The isopropylthio group exhibits distinct triplet signals for CH₃ groups (δ ~1.3 ppm in 1H^1H) and a quaternary carbon (δ ~45 ppm in 13C^{13}C) .
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks (expected m/z: ~209.1 for C₁₀H₁₅NS).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

Q. What are the recommended storage conditions to ensure compound stability?

  • Store under inert gas (argon or nitrogen) at -20°C in amber vials to prevent degradation via oxidation or photolysis. The compound’s sensitivity to moisture necessitates desiccant use in storage containers .

Advanced Research Questions

Q. How can computational methods predict the electronic effects of the isopropylthio substituent on aromatic reactivity?

  • DFT Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze electron density distribution. The isopropylthio group is electron-withdrawing via inductive effects, which lowers the HOMO energy of the aromatic ring, affecting electrophilic substitution regiochemistry .
  • Applications : Predict sites for nitration or halogenation (meta/para-directing behavior) to guide synthetic modifications.

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

  • Case Study : Discrepancies in 1H^1H NMR chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration. For example, the NH₂ proton signal shifts upfield in polar aprotic solvents. Validate data using standardized conditions and cross-reference with computational predictions .
  • Resolution : Collaborate with shared databases (e.g., PubChem) to aggregate and compare spectral data under controlled parameters.

Q. What strategies mitigate byproduct formation during synthesis?

  • Byproduct Identification : Common byproducts include bis-thioether derivatives (from over-alkylation) or oxidized sulfoxides. Use LC-MS or GC-MS to identify impurities.
  • Mitigation :

  • Limit reaction time to 4–6 hours to prevent over-alkylation.
  • Add antioxidants (e.g., BHT) to reaction mixtures to suppress sulfur oxidation .

Q. How does the isopropylthio group influence solubility and formulation in drug delivery systems?

  • Solubility Profiling : The compound’s logP (~2.8) suggests moderate lipophilicity. Test solubility in DMSO (>50 mg/mL) and PEG-400 for in vivo studies.
  • Formulation : Nanoemulsions or cyclodextrin complexes can enhance aqueous solubility for biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.